2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole
Description
2-((4-((2-Methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a thiophen-2-yl group at position 4 and a piperazine-sulfonyl moiety at position 2. This compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in targeting enzymes or receptors through sulfonyl and heterocyclic motifs .
Properties
IUPAC Name |
2-[[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]methyl]-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S3/c1-15-5-6-17(26-2)19(12-15)29(24,25)23-9-7-22(8-10-23)13-20-21-16(14-28-20)18-4-3-11-27-18/h3-6,11-12,14H,7-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKDYNBPJAAWFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The thiophene substitution in the target compound distinguishes it from analogues with phenyl or halogenated aryl groups (e.g., chlorophenyl in , bromophenyl in ). Thiophene’s electron-rich nature may enhance π-π stacking in biological targets compared to halogenated systems .
- Unlike triazole- or pyrazole-containing analogues (e.g., ), the target compound lacks additional nitrogen-rich rings, which may reduce off-target interactions with metal-dependent enzymes .
Key Observations :
- The target compound’s synthesis likely parallels methods in , where sulfonylation of piperazine intermediates is critical. This contrasts with triazole-containing compounds (), which require click chemistry.
- Crystallographic data for analogues (e.g., ) reveal planar conformations in thiazole-pyrazole systems, whereas the target compound’s thiophene may introduce torsional strain, affecting crystallinity .
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